2-(4-Hydroxy-3-morpholinyl)-2-cyclohexen-1-one
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Overview
Description
2-(4-Hydroxy-3-morpholinyl)-2-cyclohexen-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring attached to a cyclohexenone moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-morpholinyl)-2-cyclohexen-1-one typically involves the reaction of N-hydroxymorpholine with cyclohexanone. The process can be summarized as follows:
Reacting N-hydroxymorpholine with cyclohexanone: This step is carried out in the presence of a suitable catalyst and under controlled temperature conditions to facilitate the formation of the desired product
Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-morpholinyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Hydroxy-3-morpholinyl)-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-morpholinyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
2-(4-Hydroxy-3-morpholinyl)-2-cyclohexen-1-one can be compared with other similar compounds, such as:
2-(4-Hydroxy-3-piperidinyl)-2-cyclohexen-1-one: This compound features a piperidine ring instead of a morpholine ring, which may result in different chemical properties and biological activities.
2-(4-Hydroxy-3-pyrrolidinyl)-2-cyclohexen-1-one: The presence of a pyrrolidine ring distinguishes this compound from the morpholine derivative.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H15NO3 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(4-hydroxymorpholin-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15NO3/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h3,9,13H,1-2,4-7H2 |
InChI Key |
FGCXTWWWHFWHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)C2COCCN2O |
Origin of Product |
United States |
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